molecular formula C13H14IN3O2S B4188241 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

Cat. No.: B4188241
M. Wt: 403.24 g/mol
InChI Key: YDRNWXRBXUPGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and an iodinated benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group is introduced via an alkylation reaction, where the thiadiazole intermediate is treated with 2-bromoethyl ethyl ether in the presence of a base such as potassium carbonate.

    Iodination of Benzamide: The iodination of the benzamide moiety is achieved by treating the benzamide precursor with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

    Coupling Reaction: The final step involves coupling the iodinated benzamide with the ethoxyethyl-substituted thiadiazole under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially converting it to a thioether.

    Substitution: The iodinated benzamide moiety is prone to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioethers or amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to its pharmacological profile.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.

    N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide can significantly influence its reactivity and biological activity compared to its halogenated analogs. Iodine’s larger atomic size and different electronic properties can lead to unique interactions with biological targets and distinct chemical reactivity.

Properties

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN3O2S/c1-2-19-8-7-11-16-17-13(20-11)15-12(18)9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRNWXRBXUPGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Reactant of Route 4
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.